1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, can be synthesized by reacting 2-pyridinecarbonyl chloride with trifluoromethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its stability and electronic properties could be useful in developing new materials for electronic or photonic applications.
Biological Studies: It can be used as a probe to study biochemical pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes by increasing hydrophobic interactions and electronic effects. The cyclopropane ring can introduce strain, potentially affecting the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the pyridine and trifluoromethyl moieties but lacks the cyclopropane carboxylic acid group.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane carboxylic acid moiety but lacks the pyridine and trifluoromethyl groups.
Uniqueness: 1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid is unique due to the combination of its trifluoromethyl-pyridine and cyclopropane carboxylic acid moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)6-1-2-7(15-5-6)8(17)16-10(3-4-10)9(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIRZPLOWBCQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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